1-(6-Chloro-2-pyridyl)-2-pyrrolidinone
Description
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(6-chloropyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-1-4-8(11-7)12-6-2-5-9(12)13/h1,3-4H,2,5-6H2 |
InChI Key |
VWCSTEMBRJHTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 6-Chloro-2-pyridine
The 6-chloro substituent on the pyridine ring is reactive towards nucleophilic substitution, allowing for the introduction of nitrogen-containing groups such as pyrrolidinone. A common approach is to react 6-chloro-2-pyridine with pyrrolidinone or a pyrrolidinone precursor under basic conditions to form the desired compound.
- Reaction Conditions: Typically, the reaction is carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the pyrrolidinone nitrogen, enhancing nucleophilicity.
- Temperature: The reaction temperature ranges from room temperature to elevated temperatures (80–100 °C) to facilitate substitution.
Palladium-Catalyzed Coupling Reactions
An alternative and more versatile method involves palladium-catalyzed Buchwald–Hartwig amination, which couples an amine (pyrrolidinone or its derivative) with a halogenated pyridine.
- Catalysts: Pd2(dba)3 or Pd(OAc)2 with ligands such as XantPhos or di-tert-butylphosphine derivatives.
- Bases: Potassium tert-butoxide (tBuOK), cesium carbonate (Cs2CO3), or sodium hydride (NaH).
- Solvents: Toluene, NMP, or tetrahydrofuran (THF).
- Temperature: Generally conducted between 80 °C and 120 °C.
- This method allows for high regioselectivity and yields, especially for sterically hindered or electronically deactivated substrates.
Multi-Step Synthesis via Key Intermediates
Some synthetic strategies involve preparing key intermediates such as 2-aminothiazole derivatives or acylated pyrrolidinones, which are then coupled to the chloropyridine moiety.
- For example, acetophenone derivatives can be converted through bromination, thiourea treatment, and acetylation to form intermediates that are further functionalized.
- The coupling of these intermediates with chloropyridine derivatives under basic or catalytic conditions yields the target compound.
Representative Experimental Data and Yields
The following table summarizes typical reaction conditions, yields, and characterization data from reported syntheses of related compounds that include the 1-(6-chloro-2-pyridyl)-2-pyrrolidinone framework:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 6-chloro-2-pyridine + pyrrolidinone, NaH, DMF, 100 °C, 12 h | 75–85 | Monitored by thin-layer chromatography (TLC) |
| Pd-catalyzed coupling | Pd2(dba)3, XantPhos, tBuOK, toluene, 100 °C, 6 h | 80–90 | High regioselectivity and purity |
| Multi-step synthesis | Bromination, thiourea, acetylation, coupling | 70–88 | Intermediate purification required |
Analytical Characterization
- NMR Spectroscopy: $$^{1}H$$ NMR typically shows aromatic proton signals for the pyridyl ring and characteristic signals for the pyrrolidinone ring protons.
- Mass Spectrometry: Confirms molecular weight consistent with the formula C10H11ClN2O.
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Purification: Column chromatography or recrystallization is often employed.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-pyridyl)-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Effects
- Chloropyridyl vs. Chloropyrazinyl : The 6-chloro-2-pyridyl group in the target compound offers moderate electron-withdrawing effects and planar geometry, facilitating interactions with aromatic residues in proteins. In contrast, the 3-chloropyrazine substituent (C₈H₈ClN₃O) introduces additional nitrogen atoms, enhancing hydrogen-bonding and π-stacking capabilities .
- Alkyne vs. Aryl Groups: The phenylethynyl group in 1-(2-phenylethynyl)-2-pyrrolidinone introduces a rigid, linear alkyne moiety, enabling participation in cycloaddition reactions for bioconjugation .
Physicochemical Properties
- Polarity and Solubility : The carboxylic acid derivative (C₉H₈ClN₃O₂) exhibits higher aqueous solubility compared to the parent compound due to ionizable groups .
- Thermal Stability: 1-(2-Phenylethynyl)-2-pyrrolidinone has a melting point of 49–50°C and a predicted boiling point of 301.7°C, reflecting its stability under high-temperature conditions .
Q & A
Q. What are the recommended synthetic routes for 1-(6-Chloro-2-pyridyl)-2-pyrrolidinone, and how do reaction conditions influence yield?
The synthesis of halogenated pyrrolidinones typically involves coupling pyridine derivatives with pyrrolidinone precursors. For example, analogous compounds like 1-(3-Bromo-4-pyridyl)-2-pyrrolidinone are synthesized via condensation of halogenated benzaldehyde derivatives with pyrrolidinone under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to pyrrolidinone) and reaction time (6–12 hours) can enhance yields up to 65–75%. Catalytic bases like K₂CO₃ may improve nucleophilic substitution efficiency for halogenated intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR can confirm the presence of the pyrrolidinone ring (e.g., carbonyl resonance at ~175 ppm) and chloro-pyridyl substituents (aromatic protons at 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., calculated for CHClNO: [M+H] = 211.0375) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What thermodynamic properties are critical for reaction optimization with this compound?
Key parameters include:
- Enthalpy of Formation : Halogenated pyrrolidinones exhibit moderate exothermicity (−120 to −150 kJ/mol), requiring controlled heating to avoid decomposition .
- Solubility : High solubility in DMSO (≥50 mg/mL) and moderate solubility in ethanol (10–20 mg/mL) influence solvent selection for reactions .
Advanced Research Questions
Q. How do electronic effects of the 6-chloro-2-pyridyl substituent influence reactivity in cross-coupling reactions?
The electron-withdrawing chloro group enhances electrophilicity at the pyridine C-2 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies on similar compounds show reaction rates increase by ~30% compared to non-halogenated analogs . However, steric hindrance from the pyrrolidinone ring may necessitate bulky ligands (e.g., XPhos) for Pd-catalyzed reactions .
Q. What strategies resolve contradictions in reported biological activity data for halogenated pyrrolidinones?
Discrepancies in bioactivity (e.g., IC values) often arise from assay conditions. For example:
- Solvent Effects : DMSO concentrations >1% can artificially inflate cytotoxicity .
- Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) differentiate true activity from artifacts caused by rapid degradation .
Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization) improve reproducibility .
Q. How can in situ NMR monitor reaction intermediates involving this compound?
Adapt protocols from hydroamidation studies:
- Use deuterated solvents (e.g., DMSO-d) and a sealed NMR tube with Ru or Pd catalysts.
- Track shifts in pyrrolidinone carbonyl peaks (δ 170–175 ppm) to identify intermediates like enolate or acylated species .
- Time-resolved H NMR at 100°C can capture transient intermediates with millisecond lifetimes .
Q. What structural analogs of this compound exhibit enhanced selectivity in herbicidal or anticonvulsant applications?
Q. What safety protocols are essential for handling halogenated pyrrolidinones?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing HCl gas (common in dehalogenation steps) .
- Spill Management : Neutralize acidic residues with NaHCO and adsorb liquids with vermiculite .
Methodological Challenges and Solutions
Q. How to optimize enantiomeric purity when synthesizing chiral derivatives?
Q. What computational tools predict the binding affinity of this compound with biological targets?
- Docking Simulations : AutoDock Vina or Schrödinger Glide model interactions with enzymes like acetylcholinesterase (RMSD ≤2.0 Å) .
- MD Simulations : GROMACS trajectories (20–50 ns) assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
